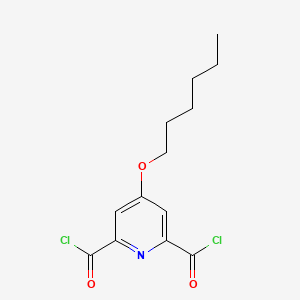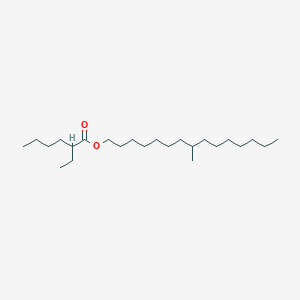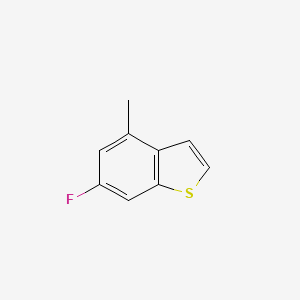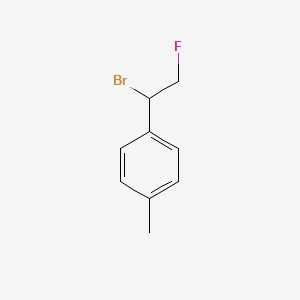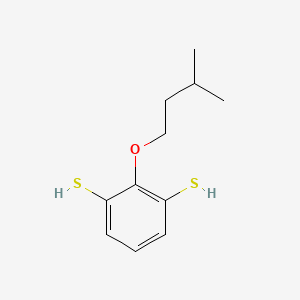
2-(3-Methylbutoxy)benzene-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbutoxy)benzene-1,3-dithiol is an organic compound with the molecular formula C11H16OS2 It is characterized by the presence of a benzene ring substituted with a 3-methylbutoxy group and two thiol groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)benzene-1,3-dithiol typically involves the reaction of 3-methylbutanol with benzene-1,3-dithiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbutoxy)benzene-1,3-dithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides are the major products formed during oxidation.
Reduction: Thiolates are formed during reduction.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(3-Methylbutoxy)benzene-1,3-dithiol has several scientific research applications, including:
Chemistry: Used as a reagent for introducing cyclic dithioacetal functions into indoles and pyrroles.
Biology: Studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbutoxy)benzene-1,3-dithiol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3-dithiol: Lacks the 3-methylbutoxy group, making it less hydrophobic.
2-(3-Methylbutoxy)benzene-1,2-dithiol: Differs in the position of the thiol groups, affecting its reactivity and properties.
Uniqueness
2-(3-Methylbutoxy)benzene-1,3-dithiol is unique due to the presence of both the 3-methylbutoxy group and the thiol groups at specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
833452-60-1 |
|---|---|
Formule moléculaire |
C11H16OS2 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
2-(3-methylbutoxy)benzene-1,3-dithiol |
InChI |
InChI=1S/C11H16OS2/c1-8(2)6-7-12-11-9(13)4-3-5-10(11)14/h3-5,8,13-14H,6-7H2,1-2H3 |
Clé InChI |
WKZAUDZKWXZDOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=C(C=CC=C1S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



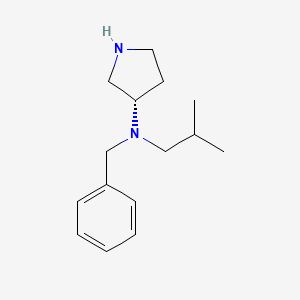
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
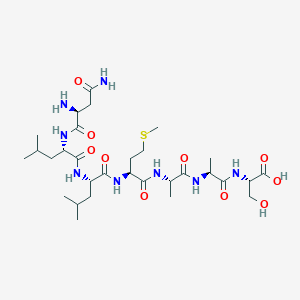
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
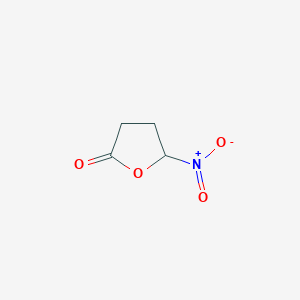
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
